An In-depth Technical Guide to 3-(4-Methoxyphenoxy)phenol (CAS 869005-38-9)
An In-depth Technical Guide to 3-(4-Methoxyphenoxy)phenol (CAS 869005-38-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(4-Methoxyphenoxy)phenol, a diaryl ether of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in public literature, this document synthesizes available information on its chemical class and related structures to offer valuable insights for research and development.
Introduction: The Significance of the Diaryl Ether Scaffold
Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is prevalent in a wide array of natural products and synthetic molecules with significant biological activities. The diaryl ether linkage imparts a unique conformational flexibility and electronic environment, making it a "privileged scaffold" in drug discovery.[1][2] Molecules incorporating this framework have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2]
3-(4-Methoxyphenoxy)phenol belongs to this important class of compounds. Its structure, featuring a methoxy-substituted phenyl ring linked to a hydroxyphenyl ring, suggests potential for further functionalization and exploration of its biological and material properties.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 869005-38-9 | |
| Molecular Formula | C₁₃H₁₂O₃ | Parkway Scientific |
| Molecular Weight | 216.23 g/mol | Parkway Scientific |
| Appearance | Not specified (likely a solid at room temperature) | Inferred |
| XLogP3 | 3.1 | Parkway Scientific |
| Hydrogen Bond Donor Count | 1 | Parkway Scientific |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 3 | Parkway Scientific |
XLogP3 is a calculated measure of a compound's lipophilicity, an important parameter in drug design for predicting absorption and distribution.
Synthesis of 3-(4-Methoxyphenoxy)phenol
The synthesis of unsymmetrical diaryl ethers like 3-(4-Methoxyphenoxy)phenol can be achieved through several established methodologies. The most common approaches involve the formation of the ether linkage via cross-coupling reactions.
Ullmann Condensation: A Classic Approach
The Ullmann condensation is a traditional and widely used method for synthesizing diaryl ethers. It typically involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base at elevated temperatures.
A proposed synthesis of 3-(4-Methoxyphenoxy)phenol via the Ullmann condensation would involve the reaction of 3-bromophenol with 4-methoxyphenol.
Proposed Experimental Protocol (Ullmann Condensation):
Materials:
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3-Bromophenol
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4-Methoxyphenol
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Copper(I) iodide (CuI)
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Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
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Toluene
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Hydrochloric acid (1 M)
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (1.0 eq), 4-methoxyphenol (1.2 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
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Add anhydrous DMF or DMSO as the solvent.
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Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or toluene.
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Wash the combined organic layers with 1 M HCl, water, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 3-(4-Methoxyphenoxy)phenol.
Caption: Ullmann Condensation Workflow for 3-(4-Methoxyphenoxy)phenol Synthesis.
Modern Cross-Coupling Methodologies
Newer methods such as the Buchwald-Hartwig and Chan-Lam cross-coupling reactions offer milder reaction conditions and broader substrate scope.
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Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction can couple an aryl halide or triflate with a phenol. The choice of phosphine ligand is crucial for the reaction's efficiency.
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Chan-Lam Cross-Coupling: This copper-catalyzed reaction couples a boronic acid with a phenol. It is often performed under aerobic conditions.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.
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Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm.
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Aromatic Protons: A complex series of multiplets in the aromatic region (δ 6.5-7.5 ppm). The protons on the 4-methoxyphenoxy ring will likely appear as two doublets (an AA'BB' system), while the protons on the 3-hydroxyphenol ring will show a more complex splitting pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for each of the 13 unique carbon atoms.
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Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
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Aromatic Carbons: Multiple signals in the range of δ 105-160 ppm. The carbons attached to the oxygen atoms (C-O) will be the most downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
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O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.
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C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
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C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Aryl Ether): Strong, characteristic bands in the 1200-1250 cm⁻¹ region.
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C-O Stretch (Phenol): A band around 1150-1200 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 216. Fragmentation patterns would likely involve cleavage of the ether linkage.
Potential Applications
While specific applications for 3-(4-Methoxyphenoxy)phenol are not extensively documented, its structural features suggest potential in several areas.
Drug Discovery
The diaryl ether scaffold is a key component in numerous biologically active molecules.[1][2] The presence of a phenolic hydroxyl group and a methoxy group in 3-(4-Methoxyphenoxy)phenol provides handles for further chemical modification to generate libraries of compounds for screening against various biological targets. Areas of potential interest include:
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Anticancer Agents: Many diaryl ether-containing compounds exhibit potent anticancer activity.[3]
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Anti-inflammatory Agents: The diaryl ether motif is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.
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Antimicrobial Agents: This scaffold has been explored for the development of novel antibacterial and antifungal drugs.
Caption: Potential Applications of 3-(4-Methoxyphenoxy)phenol in Drug Discovery.
Materials Science
Patents have cited 3-(4-Methoxyphenoxy)phenol as a monomer or additive in the development of:
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Copolycarbonates: Used to improve the flowability of polycarbonate resins.
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Electrophotographic Photoconductors: As a component in aromatic polycarbonate resins for use in photoconductors.
These applications suggest that the compound may impart desirable thermal and electronic properties to polymers.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
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Skin Contact: Immediately wash the affected area with plenty of soap and water.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
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Inhalation: Move to fresh air.
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Ingestion: Do not induce vomiting. Seek immediate medical attention.
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Conclusion
3-(4-Methoxyphenoxy)phenol is a diaryl ether with potential for applications in both medicinal chemistry and materials science. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, predicted chemical properties, and potential areas of investigation. Further research into the biological activity and material properties of this compound and its derivatives is warranted to fully explore its potential.
References
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry.
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed.
- Diaryl ether derivatives as anticancer agents – a review. RSC Publishing.
- Parkway Scientific. YB-432 (869005-38-9, MFCD14705137).
- Ullmann Condens
- The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive - Benchchem.
- Synthesis of m-Aryloxy Phenols - Encyclopedia.pub.
- Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis - PubMed.
- Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI.
- SAFETY D
- Safety D
- SAFETY D
- 3 - SAFETY D
- SAFETY D
- Synthesis of 4-phenoxyphenol.
- Synthesis of 4-Methoxyphenol - designer-drug .com.
- Prepar
- hydrogenolysis of phenolic ethers: biphenyl - Organic Syntheses Procedure.
- Process for producing methoxyphenol or ethoxyphenol - Google P
- Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube.
- 4-Methoxy-3-methylphenol | C8H10O2 | CID 297394 - PubChem - NIH.
- 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem.
- 4-(Methoxymethyl)phenol | C8H10O2 | CID 79310 - PubChem.
- 869005-38-9|3-(4-Methoxyphenoxy)phenol|BLD Pharm.
- 1H-NMR spectrum of 4-(4-hydroxyphenoxy)
- 4-Methoxy-3-(methoxymethyl)phenol | C9H12O3 | CID 597771 - PubChem.
- Phenol, 4-methoxy-3-methyl- - the NIST WebBook.
- 3,4-Dimethoxy-phenol - Optional[FTIR] - Spectrum - SpectraBase.
- 4-Methoxyphenol for synthesis 150-76-5 - Sigma-Aldrich.
- 3,4,5-Trimethoxyphenol - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- 4-(4-methoxyphenoxy)phenol | CAS#:10181-93-8 | Chemsrc.
- Supporting information for - The Royal Society of Chemistry.
